tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate

Cross-coupling Azetidine functionalization Olefin metathesis

This 1,3,3-trisubstituted azetidine is a specifically engineered building block for CB1 receptor antagonist programs. Its simultaneous Boc-protected nitrogen, hydroxymethyl polar handle, and allyl side chain enable orthogonal deprotection, parallel library functionalization, and Pd-catalyzed cross-coupling that saturated propyl or simpler analogs cannot deliver. The conformationally constrained scaffold pre-organizes the pharmacophore geometry required for receptor binding. Ideal for hit-to-lead diversification where late-stage allyl reactivity and geminal substitution are critical.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS No. 1934542-93-4
Cat. No. B6161508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate
CAS1934542-93-4
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC=C)CO
InChIInChI=1S/C12H21NO3/c1-5-6-12(9-14)7-13(8-12)10(15)16-11(2,3)4/h5,14H,1,6-9H2,2-4H3
InChIKeyUMLDFVRBFXMCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate (CAS 1934542-93-4): Structural & Reactivity Baseline


tert-Butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate (CAS 1934542-93-4) is a 1,3,3-trisubstituted azetidine bearing a Boc-protected ring nitrogen, a hydroxymethyl handle, and an allyl (prop-2-en-1-yl) side chain. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for cannabinoid-1 (CB1) receptor antagonist programs [1]. The azetidine core provides a conformationally constrained scaffold, while the N-Boc group enables orthogonal deprotection for downstream diversification, and the pendant allyl group offers a site for cross-coupling or functionalization reactions distinct from simpler 3-substituted analogs [2].

Why Generic Substitution Fails for tert-Butyl 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate (CAS 1934542-93-4)


Direct replacement of this intermediate with simpler azetidine derivatives (e.g., 3-hydroxymethyl-azetidine-1-carboxylate or 3-allyl-azetidine analogs) is not feasible in multi-step syntheses targeting CB1 antagonists. The simultaneous presence of the protected amine, the hydroxymethyl polar handle, and the allyl group is critical for the late-stage introduction of the heterocyclic substituent required for receptor binding, as exemplified in the Merck patent series [1]. The allyl moiety specifically enables a reactivity trajectory (e.g., cross-metathesis, Heck coupling) that saturated propyl or simple methyl analogs cannot replicate, while the Boc group prevents premature N-alkylation during scaffold elaboration [2].

Quantitative Differentiation Evidence for tert-Butyl 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate vs. Closest Analogs


Orthogonal Reactivity of Allyl vs. Saturated Alkyl Substituents in Azetidine Scaffolds

The 3-allyl substituent in the target compound enables Pd-catalyzed cross-coupling and olefin metathesis pathways that are inaccessible to the saturated 3-propyl analog (CAS 142253-56-3). While isolated yields for specific transformations are not publicly available for this exact intermediate, the general reactivity distinction between allyl and n-propyl azetidines is well-established: allyl azetidines undergo Heck coupling with aryl halides in >70% yield under standard conditions, whereas n-propyl derivatives require pre-functionalization and give <10% conversion [1].

Cross-coupling Azetidine functionalization Olefin metathesis

Conformational Constraint of 3,3-Disubstitution vs. 3-Monosubstituted Azetidines

The 3,3-disubstitution pattern (hydroxymethyl + allyl) imposes a gem-dialkyl effect that restricts azetidine ring puckering and influences the spatial orientation of the 3-substituents compared to 3-monosubstituted analogs. In the Merck CB1 antagonist program, 3,3-disubstituted azetidine intermediates were specifically employed to pre-organize the pharmacophore geometry required for CB1 binding, in contrast to 3-monosubstituted azetidines which led to a >10-fold loss in receptor affinity when incorporated into final compounds [1]. Exact Ki values for the target intermediate itself are not reported, as it is a precursor; the differentiation is at the level of final compound potency upon elaboration.

Conformational analysis Medicinal chemistry Scaffold rigidification

N-Boc Protection Stability vs. N-Allyloxycarbonyl (Alloc) Analogs

The target compound features an N-Boc protecting group rather than an N-Alloc group. Boc deprotection (TFA, room temperature) proceeds quantitatively within 1 hour, whereas Alloc deprotection requires Pd(0) catalysts and may be incompatible with the pendant allyl group. The analogous compound 1-allyloxycarbonyl-3-hydroxymethylazetidine (CAS not assigned; molecular formula C8H13NO3) suffers from chemoselectivity issues during deprotection, with competitive reduction of the allyl carbamate occurring under Pd-catalyzed conditions [1]. No quantitative yield comparison for deprotection of these exact substrates is available in the public domain.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Application Scenarios for tert-Butyl 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate in CB1 Antagonist Development


Late-Stage Diversification of CB1 Antagonist Lead Series via Allyl Cross-Coupling

The target compound serves as a key intermediate for introducing heterocyclic substituents at the 3-position of the azetidine ring. In the Merck CB1 program described in US7906652, the allyl group is utilized for Pd-catalyzed cross-coupling to install aryl or heteroaryl moieties that occupy the CB1 receptor binding pocket [1]. This late-stage diversification strategy enables rapid SAR exploration without de novo synthesis of the azetidine core.

Conformationally Constrained Pharmacophore Assembly for GPCR Antagonists

The 3,3-disubstituted azetidine scaffold provides the rigid geometry required for optimal CB1 receptor antagonism. The geminal substitution pattern restricts rotational freedom of the hydroxymethyl and allyl substituents, pre-organizing the molecule for binding [1]. This attribute is specifically exploited in the synthesis of heterocyclic-substituted 3-alkyl azetidine derivatives (Patent US7906652).

Orthogonal Functionalization via Hydroxymethyl Handle in Parallel Synthesis

The free hydroxymethyl group serves as a handle for esterification, etherification, or oxidation to the carboxylic acid, enabling parallel library synthesis. In the one-pot azetidine synthesis methodology described by Hillier and Chen (J. Org. Chem. 2006), such 3-hydroxymethyl intermediates are directly amenable to functionalization without additional protection steps [2], streamlining the generation of diverse analog sets for hit-to-lead optimization.

Quote Request

Request a Quote for tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.